4,5-Dimethylbenzene-1,2-dimethanol

Vue d'ensemble

Description

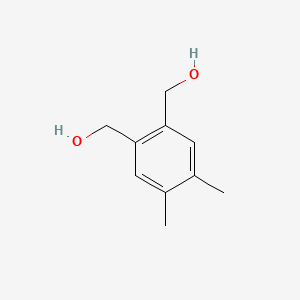

4,5-Dimethylbenzene-1,2-dimethanol is an organic compound with the molecular formula C10H14O2 It features a benzene ring substituted with two methyl groups and two hydroxymethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethylbenzene-1,2-dimethanol can be achieved through a multi-step process. One efficient method involves the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate. This reaction, conducted in toluene at elevated temperatures in a sealed pressure vessel, yields a cyclohexadiene-based adduct. Subsequent dehydrogenation using palladium on carbon (Pd-C) in refluxing p-xylene converts the adduct into dimethyl 4,5-dimethylphthalate. Finally, reduction of the phthalate with lithium aluminum hydride (LiAlH4) produces this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be scaled up for larger batch production. The use of common reagents and conditions makes this process adaptable for industrial applications.

Analyse Des Réactions Chimiques

Bromination with Phosphorus Tribromide

4,5-Dimethylbenzene-1,2-dimethanol undergoes bromination using phosphorus tribromide (PBr₃) to yield 1,2-bis(bromomethyl)-4,5-dimethylbenzene , a critical intermediate in polymer and macrocycle synthesis .

Reaction Conditions and Yield

| Parameter | Value/Detail |

|---|---|

| Reactant | This compound |

| Brominating Agent | PBr₃ |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature to reflux |

| Reaction Time | 24 hours |

| Yield | 56% |

Procedure :

The diol (0.95 g, 5.71 mmol) is treated with PBr₃ in dry THF. The mixture is stirred under reflux, followed by cooling, neutralization with NaOH, and extraction with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to isolate the product as white solids .

Comparative Analysis of Dehydrogenation Catalysts

The dehydrogenation step (critical for diol synthesis) was optimized using Pd-C, with results summarized below :

| Pd-C Loading (wt %) | Reaction Time (h) | Yield of Diester (%) |

|---|---|---|

| 20 | 6 | 92 |

| 15 | 10 | 91 |

| 10 | 16 | 90 |

| 5 | 24 | 89 |

| 2.5 | 48 | 72 (incomplete) |

Key Insight : Higher catalyst loading reduces reaction time but increases cost. A balance is achieved with 5 wt % Pd-C , providing 89% yield in 24 hours .

Functionalization Potential

Though not explicitly documented in the provided sources, the diol’s hydroxyl groups suggest potential for:

-

Esterification with acyl chlorides or anhydrides.

-

Etherification using alkyl halides under basic conditions.

-

Oxidation to dialdehydes or dicarboxylic acids (e.g., with CrO₃ or KMnO₄).

Experimental validation of these reactions would require further study.

Stability and Handling

The diol is stable under standard conditions but sensitive to strong acids/bases. Storage in anhydrous environments at 2–8°C is recommended to prevent degradation .

Applications De Recherche Scientifique

Synthesis of 4,5-Dimethylbenzene-1,2-dimethanol

The compound can be synthesized through a multi-step process involving the Diels-Alder reaction followed by reduction. A notable method involves the reaction of dimethyl acetylenedicarboxylate with 4,5-dimethylphenol in the presence of a palladium catalyst to yield high purity and yield . The overall synthesis can be summarized as follows:

| Step | Reaction | Yield |

|---|---|---|

| 1 | Diels-Alder reaction of dimethyl acetylenedicarboxylate with 4,5-dimethylphenol | 99% |

| 2 | Dehydrogenation to form the aromatic compound | 89% |

| 3 | Reduction to obtain this compound | 91% |

Applications in Organic Synthesis

Pharmaceutical Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its hydroxyl groups make it a versatile building block for the development of drugs with enhanced solubility and bioavailability. For instance, it has been used in synthesizing phthalazine derivatives that exhibit biological activity .

Polymer Chemistry

The compound is utilized in the production of polyfunctional monomers that can be polymerized to create advanced materials. Its structure allows for the incorporation into copolymers which can enhance thermal stability and mechanical properties .

Case Studies

Case Study 1: Synthesis of Phthalazine Derivatives

Research demonstrated an efficient route to synthesize phthalazine derivatives using this compound as a precursor. The resulting compounds showed promising antitumor activity in vitro. The synthesis involved multiple steps including cyclization and functionalization processes that highlighted the compound's utility in medicinal chemistry .

Case Study 2: Application in Organic Electronics

In organic electronic devices, derivatives of this compound were tested for their electrical properties. These derivatives exhibited favorable charge transport characteristics when incorporated into organic light-emitting diodes (OLEDs), showcasing their potential in next-generation electronic applications .

Mécanisme D'action

The mechanism of action of 4,5-dimethylbenzene-1,2-dimethanol depends on its chemical reactivity. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various reactions. The benzene ring provides a stable aromatic core, while the methyl groups can affect the compound’s electronic properties and reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5-Dimethylbenzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxymethyl groups.

4,5-Dimethylbenzene-1,2-dimethane: Similar structure but with methylene groups instead of hydroxymethyl groups.

4,5-Dimethylbenzene-1,2-dichloromethyl: Similar structure but with chloromethyl groups instead of hydroxymethyl groups.

Uniqueness

4,5-Dimethylbenzene-1,2-dimethanol is unique due to the presence of both methyl and hydroxymethyl groups on the benzene ring

Activité Biologique

4,5-Dimethylbenzene-1,2-dimethanol, also known as 4,5-dimethyl-1,2-benzenediol, is an organic compound with the chemical formula C₁₀H₁₄O₂. This compound has garnered attention in various fields of research due to its potential biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Weight : 170.22 g/mol

- Chemical Structure : The compound features two hydroxyl (-OH) groups attached to a dimethyl-substituted benzene ring.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby protecting cells from oxidative stress.

- Study Findings : A study demonstrated that the compound effectively scavenged free radicals in vitro, showing a dose-dependent relationship in its antioxidant capacity. The IC50 value was determined to be approximately 50 µM, indicating its potential as a natural antioxidant agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

- Case Study : In a study examining the antimicrobial effects of several phenolic compounds, this compound showed inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was reported at concentrations ranging from 100 to 200 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Research into the anti-inflammatory properties of this compound suggests it may play a role in mitigating inflammatory responses.

- Research Findings : In vitro studies using macrophage cell lines showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in managing inflammatory conditions .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential.

| Parameter | Value |

|---|---|

| Absorption | High (GI absorption) |

| Blood-Brain Barrier Penetration | Yes |

| Metabolism | Primarily hepatic |

| Elimination Half-Life | Not well-defined |

Safety and Toxicity

The safety profile of this compound is an important consideration for its potential use in therapeutic applications.

Propriétés

IUPAC Name |

[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSODREOTHFONSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427273 | |

| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60070-05-5 | |

| Record name | 4,5-Dimethylbenzene-1,2-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.